molecular formula C25H30N4O B2967407 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251571-58-0

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2967407
CAS No.: 1251571-58-0
M. Wt: 402.542
InChI Key: SXEWAXPEFSIFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine (CAS: 1251544-90-7) is a 1,8-naphthyridine derivative characterized by a 7-methyl group on the naphthyridine core, a 4-methylpiperidine-1-carbonyl substituent at position 3, and an N-linked 3-isopropylphenyl group at position 2. Its molecular formula is C₂₅H₃₀N₄O, with a molecular weight of 402.53 g/mol . The SMILES string (CC1CCN(CC1)C(=O)c1cnc2c(c1Nc1ccc(cc1)C(C)C)ccc(n2)C) highlights the structural complexity, including the piperidine ring and isopropylphenyl moiety. This compound is commercially available, with pricing tiers ranging from $8/1g to $10/25g, indicating its use in research and development .

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[7-methyl-4-(3-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-16(2)19-6-5-7-20(14-19)28-23-21-9-8-18(4)27-24(21)26-15-22(23)25(30)29-12-10-17(3)11-13-29/h5-9,14-17H,10-13H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEWAXPEFSIFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(C)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the piperidine ring and other substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The 1,8-naphthyridine scaffold is a common feature among analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3: 4-methylpiperidine-1-carbonyl; 4: 3-isopropylphenyl C₂₅H₃₀N₄O 402.53 High solubility due to piperidine; moderate lipophilicity from isopropylphenyl
L968-0963 (ChemDiv) 3: 4-methylpiperidine-1-carbonyl; 4: 2,4-dimethoxyphenyl C₂₄H₂₈N₄O₃ 428.51 Enhanced polarity from methoxy groups; potential for improved CNS penetration
CHEMENU Compound 3: Pyrrolidine-1-carbonyl; 4: 3-(trifluoromethoxy)phenyl C₂₃H₂₂F₃N₄O₂ 466.45 Fluorine atoms increase metabolic stability; pyrrolidine reduces steric bulk
3e (Microwave Synthesis) 2: 2-bromophenyl; 5: CF₃; 7: phenyl C₂₇H₁₈BrF₃N₄ 543.36 Bromine enhances halogen bonding; trifluoromethyl boosts electronegativity
2c (Sonochemical Synthesis) 3: Morpholinomethyl; 4: phenyl C₂₁H₂₁N₃O₂ 347.41 Morpholine improves solubility; phenyl group increases rigidity

Functional Group Impact on Properties

  • 4-Methylpiperidine-1-carbonyl (Target Compound) : Introduces a rigid, basic nitrogen, enhancing solubility in polar solvents compared to pyrrolidine derivatives .
  • Trifluoromethoxy Group (CHEMENU Compound) : Increases metabolic stability and membrane permeability due to fluorine’s electronegativity .

Biological Activity

7-Methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that has gained attention for its potential biological activities. This compound, characterized by a naphthyridine core and various functional groups, has been studied for its interactions with biological targets and its therapeutic potential in various diseases.

Chemical Structure

The chemical structure of the compound includes a naphthyridine core with substitutions that enhance its biological activity:

ComponentDescription
Naphthyridine CoreBicyclic structure containing nitrogen at positions 1 and 8
Methyl GroupEnhances lipophilicity and biological interactions
Piperidine MoietyPotentially influences receptor binding
Isopropylphenyl GroupModulates pharmacokinetic properties

Biological Activity

Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Several studies have suggested that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the low nanomolar range against certain kinases associated with cancer progression .
  • Antimicrobial Effects : The compound has been investigated for its potential to inhibit bacterial growth, suggesting a role in combating infections.
  • JAK Inhibition : Similar compounds have demonstrated significant inhibitory activity against Janus kinases (JAKs), which are critical in inflammatory processes and cancer. Notably, some derivatives showed selectivity for JAK1 over JAK2 and JAK3, indicating potential therapeutic applications in autoimmune diseases .

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors or enzymes, altering their activity.
  • Signal Transduction Modulation : By inhibiting key kinases such as JAKs, the compound can disrupt signaling pathways involved in cell proliferation and inflammation.
  • Cytotoxicity Induction : The structural features allow it to induce apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of similar compounds within the naphthyridine class:

  • Study on Anticancer Activity : A derivative of naphthyridine was tested against multiple cancer cell lines, showing significant cytotoxicity with an IC50 value of approximately 10 nM against breast cancer cells. This highlights the potential of structural modifications to enhance efficacy .
  • Antimicrobial Testing : A related compound was evaluated for antimicrobial activity against Staphylococcus aureus and E. coli, demonstrating inhibition zones comparable to standard antibiotics.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Methyl-N-[4-(methylpiperidinyl)]naphthyridinSimilar naphthyridine coreAnticancer
7-Amino-N-[3-(isopropoxy)phenyl]-1,8-naphthyridinContains an amino groupAntimicrobial
5-Methyl-N-[4-(isobutyl)phenyl]-naphthyridinDifferent alkyl substituents on phenyl ringNeuroactive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.